molecular formula C8H11N3O B3009086 1-Methyl-3-(pyridin-2-ylmethyl)urea CAS No. 36226-40-1

1-Methyl-3-(pyridin-2-ylmethyl)urea

Cat. No.: B3009086
CAS No.: 36226-40-1
M. Wt: 165.196
InChI Key: WMUZFXRWRWTGQB-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyridin-2-ylmethyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom of the urea moiety and a pyridin-2-ylmethyl group attached to the carbon atom of the urea moiety

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their antiproliferative activity against various cancer cell lines

Mode of Action

For instance, in the Biginelli Reaction, an aldehyde, a ß-ketoester, and urea undergo an acid-catalyzed, three-component reaction to synthesize dihydropyrimidones . This suggests that 1-Methyl-3-(pyridin-2-ylmethyl)urea might interact with its targets through similar chemical reactions.

Biochemical Pathways

For example, urea is a key component in the urea cycle, a series of biochemical reactions in the liver that convert ammonia into urea .

Result of Action

Similar compounds have demonstrated significant antiproliferative effects on various cancer cell lines . This suggests that this compound might also exhibit antiproliferative activity, potentially by interfering with cell division or other cellular processes.

Biochemical Analysis

Biochemical Properties

1-Methyl-3-(pyridin-2-ylmethyl)urea has been found to exhibit significant antiproliferative effects on various cancer cell lines, including A549, HCT-116, and PC-3 . This suggests that it may interact with certain enzymes, proteins, and other biomolecules within these cells, potentially influencing biochemical reactions. The exact nature of these interactions remains to be fully elucidated.

Cellular Effects

In terms of cellular effects, this compound has been shown to inhibit the proliferation of cancer cells It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(pyridin-2-ylmethyl)urea typically involves the reaction of pyridin-2-ylmethylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Pyridin-2-ylmethylamine} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a larger scale. The use of automated systems and advanced purification techniques ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the pyridin-2-ylmethyl group or the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ether.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution; reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of functionalized urea derivatives.

Scientific Research Applications

Comparison with Similar Compounds

1-Methyl-3-(pyridin-2-ylmethyl)urea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-3-(pyridin-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-4-2-3-5-10-7/h2-5H,6H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUZFXRWRWTGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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